L2H2-6Otd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

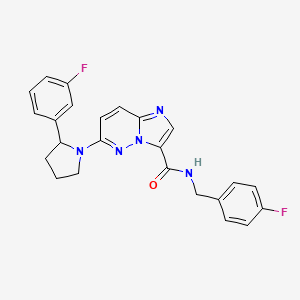

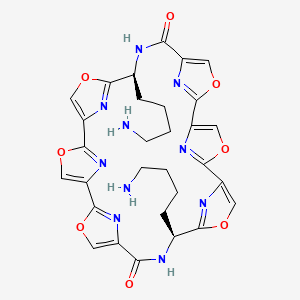

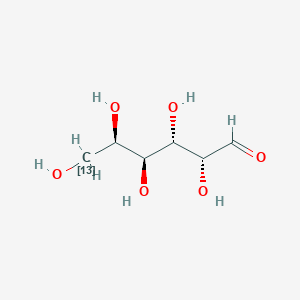

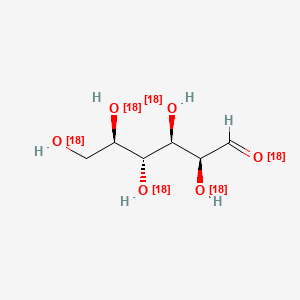

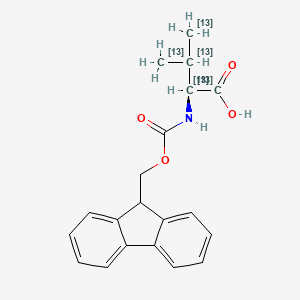

L2H2-6Otd is a macrocyclic hexaoxazole compound designed as a G-quadruplex ligand. G-quadruplexes are higher-order DNA structures formed in guanine-rich regions and play significant roles in various biological processes. This compound has been studied for its ability to stabilize these structures, particularly in telomeric DNA, which is crucial for maintaining chromosome integrity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L2H2-6Otd involves the formation of a macrocyclic ring system with hexaoxazole units. The process typically starts with the preparation of trioxazole intermediates, which are then cyclized to form the macrocyclic structure. For example, trioxazole 6 can be converted to a carboxylic acid intermediate using lithium hydroxide in a tetrahydrofuran-water mixture, followed by acidification with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process would include steps such as large-scale cyclization reactions, purification through chromatography, and crystallization to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

L2H2-6Otd primarily undergoes interactions with DNA structures, particularly G-quadruplexes. It can induce and stabilize various G-quadruplex topologies, such as anti-parallel and hybrid-type structures .

Common Reagents and Conditions

The stabilization of G-quadruplexes by this compound typically occurs in the presence of monovalent cations like potassium or sodium, which are essential for the formation of G-quadruplex structures. The compound’s interaction with DNA can be studied using techniques like circular dichroism spectroscopy and electrophoresis mobility shift assays .

Major Products Formed

The primary product of this compound’s interaction with DNA is the stabilized G-quadruplex structure. This stabilization can inhibit the activity of telomerase, an enzyme that extends telomeric DNA, thereby potentially limiting the proliferation of cancer cells .

Wissenschaftliche Forschungsanwendungen

L2H2-6Otd has several applications in scientific research:

Chemistry: It is used as a tool to study the formation and stabilization of G-quadruplex structures in DNA.

Biology: The compound helps in understanding the role of G-quadruplexes in biological processes such as replication, transcription, and translation.

Wirkmechanismus

L2H2-6Otd exerts its effects by binding to G-quadruplex structures in DNA. The macrocyclic hexaoxazole ring system interacts with the planar G-quartets through π-π stacking interactions, while the side chains provide additional stabilization through electrostatic interactions with the DNA phosphate backbone. This binding stabilizes the G-quadruplex structure, preventing the binding and activity of telomerase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Telomestatin: Another G-quadruplex ligand with a similar macrocyclic structure.

Pyridostatin: A small molecule that stabilizes G-quadruplexes but with a different chemical structure.

Phen-DC3: A compound known for its strong G-quadruplex stabilizing ability.

Uniqueness

L2H2-6Otd is unique due to its specific macrocyclic hexaoxazole structure, which provides high selectivity and potency in stabilizing G-quadruplexes. Its ability to induce distinct G-quadruplex topologies, such as anti-parallel and hybrid forms, sets it apart from other G-quadruplex ligands .

Eigenschaften

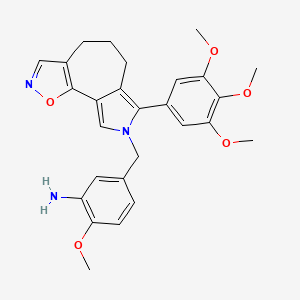

Molekularformel |

C30H30N10O8 |

|---|---|

Molekulargewicht |

658.6 g/mol |

IUPAC-Name |

(12S,27S)-12,27-bis(4-aminobutyl)-3,7,14,18,22,29-hexaoxa-11,26,31,32,33,34,35,36-octazaheptacyclo[26.2.1.12,5.16,9.113,16.117,20.121,24]hexatriaconta-1(30),2(36),4,6(35),8,13(34),15,17(33),19,21(32),23,28(31)-dodecaene-10,25-dione |

InChI |

InChI=1S/C30H30N10O8/c31-7-3-1-5-15-25-37-21(11-45-25)29-39-20(13-47-29)28-36-18(10-44-28)24(42)34-16(6-2-4-8-32)26-38-22(12-46-26)30-40-19(14-48-30)27-35-17(9-43-27)23(41)33-15/h9-16H,1-8,31-32H2,(H,33,41)(H,34,42)/t15-,16-/m0/s1 |

InChI-Schlüssel |

DUCRIXKXJZZDHT-HOTGVXAUSA-N |

Isomerische SMILES |

C1=C2C3=NC(=CO3)C4=NC(=CO4)C(=O)N[C@H](C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C(=O)N[C@H](C(=N2)O1)CCCCN)CCCCN |

Kanonische SMILES |

C1=C2C3=NC(=CO3)C4=NC(=CO4)C(=O)NC(C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C(=O)NC(C(=N2)O1)CCCCN)CCCCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)

![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)